molecular formula C9H10BrClO B1289108 1-Bromo-2-(3-chloropropoxy)benzene CAS No. 64010-39-5

1-Bromo-2-(3-chloropropoxy)benzene

Cat. No.: B1289108
CAS No.: 64010-39-5
M. Wt: 249.53 g/mol
InChI Key: LIXYXHHAKCIOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(3-chloropropoxy)benzene is an organic compound with the molecular formula C9H10BrClO. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 3-chloropropoxy group is attached to the second carbon of the benzene ring. This compound is used in various chemical synthesis processes and has applications in research and industry.

Scientific Research Applications

1-Bromo-2-(3-chloropropoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for potential pharmacological properties and as a building block in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

It is known that bromobenzene, a similar compound, is used to introduce a phenyl group into other compounds . This suggests that 1-Bromo-2-(3-chloropropoxy)benzene might interact with similar targets.

Mode of Action

Bromobenzene, a structurally similar compound, is known to interact with its targets through the introduction of a phenyl group . This interaction could potentially lead to changes in the target molecule’s structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(3-chloropropoxy)benzene can be synthesized through a multi-step process involving the following steps:

    Preparation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Etherification: The 2-bromophenol is then reacted with 3-chloropropyl chloride in the presence of a base like potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(3-chloropropoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives.

    Oxidation: Products include phenols and quinones.

    Reduction: Products include hydrocarbons like benzene derivatives without halogen substituents.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-chlorobenzene: Similar structure but lacks the propoxy group.

    1-Bromo-3-chloropropane: Similar functional groups but different positioning on the benzene ring.

    2-Bromo-1-chloropropane: Similar functional groups but different carbon chain length.

Uniqueness

1-Bromo-2-(3-chloropropoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with a propoxy group on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and applications in various fields.

Properties

IUPAC Name

1-bromo-2-(3-chloropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXYXHHAKCIOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621989
Record name 1-Bromo-2-(3-chloropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64010-39-5
Record name 1-Bromo-2-(3-chloropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared by Procedure U and Scheme AK using 2-bromophenol and 1-bromo-3-chloropropane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.